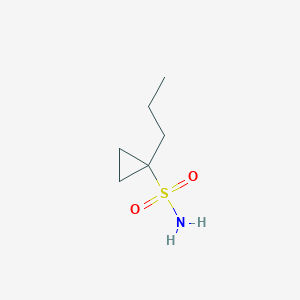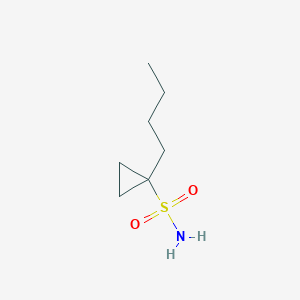
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
“(2-Fluoro-4-hydroxyphenyl)boronic acid” is a chemical compound with the molecular formula C6H6BFO3 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The molecular weight of “(2-Fluoro-4-hydroxyphenyl)boronic acid” is 155.92 . The InChI key is RARYKHVUFJIGKT-UHFFFAOYSA-N .Chemical Reactions Analysis
The Hurd-Mori reaction was used in the synthesis of 2-fluoro-4-hydroxyphenyl-1,2,3-thiadiazole . Under the conditions of phase transfer catalysis in a water-chloroform system, it was glycosylated with 1-α-bromo-2,3,4-tri-O-acetyl-D-xylopyranose .Physical And Chemical Properties Analysis
“(2-Fluoro-4-hydroxyphenyl)boronic acid” is a solid substance . It is stored in dry conditions at 2-8°C . The molecular weight is 155.92 .Aplicaciones Científicas De Investigación
- Methyl 2-fluoro-4-hydroxybenzoate (the methyl ester of this compound) can be used to inhibit cPLA2α. This enzyme plays a crucial role in the release of arachidonic acid from cell membranes, which is a key step in the production of inflammatory mediators like prostaglandins and leukotrienes .
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Intermediate in the Synthesis of 3-(2-Fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic Acid Methyl Ester
Safety and Hazards
“(2-Fluoro-4-hydroxyphenyl)boronic acid” is labeled with the signal word “Warning” and the hazard statements H302+H312+H332, indicating that it is harmful by inhalation, in contact with skin, and if swallowed . The recommended precautionary statement is P280, which advises wearing protective gloves, clothing, and eye protection .
Direcciones Futuras
The future directions of research on fluorinated compounds like “(2-Fluoro-4-hydroxyphenyl)boronic acid” could involve increasing their bioavailability . This could be achieved by introducing these structural fragments into the composition of aglycones . This is expected to provide their delivery to target organs by means of transportation ducts of hydrocarbons and their derivatives existing in living organisms .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been shown to exhibit a broad spectrum of biological activity .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, including those involved in cell membrane penetrability and glycerophosphotransferase activity .
Pharmacokinetics
It is known that similar compounds have moderate bioavailability .
Result of Action
Similar compounds have been shown to exhibit inhibitory activity in relation to glycerophosphotransferase, work on penetrability of cell membranes, act as antagonists of anaphylotoxin receptors, and also show antineoplastic action .
Propiedades
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-11-7-8(17)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h5-7,17H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOQYMDRUMLHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146112 | |
| Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
68285-84-7 | |
| Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)





![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)
![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)